molecular formula C6H10BBrF3K B597208 Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate CAS No. 1230063-53-2

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate

Cat. No.: B597208
CAS No.: 1230063-53-2
M. Wt: 268.954
InChI Key: CNABMQRRYZKHSY-YSMBQZINSA-N
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Description

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate (CAS: 1230063-53-2) is an organoboron reagent with the molecular formula C₆H₁₀BBrF₃K and a molecular weight of 268.952 g/mol . Its structure features a (Z)-configured hexenyl chain bearing a bromine substituent at the β-position and a trifluoroborate group. This compound is categorized under trifluoroborates, a class of reagents widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . Its functional groups—alkene, halogenated, and vinyl—make it valuable for synthesizing complex organic frameworks, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name

potassium;[(Z)-2-bromohex-1-enyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BBrF3.K/c1-2-3-4-6(8)5-7(9,10)11;/h5H,2-4H2,1H3;/q-1;+1/b6-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNABMQRRYZKHSY-YSMBQZINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C(CCCC)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](/C=C(/CCCC)\Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673705
Record name Potassium [(1Z)-2-bromohex-1-en-1-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1230063-53-2
Record name Potassium [(1Z)-2-bromohex-1-en-1-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroboration of Terminal Alkynes

The most widely reported method involves hydroboration of 1-hexyne derivatives. Using catecholborane (HBcat) or pinacolborane (HBpin), the reaction proceeds via anti-Markovnikov addition to generate (Z)-alkenylboronates. Subsequent transmetallation with potassium hydrogen fluoride (KHF₂) yields the trifluoroborate salt.

Reaction Scheme:

HC≡C-CH₂-CH₂-CH₂-CH2-Br+HBcatTHF, 0°C(Z)-Br-C6H10-BcatKHF2K+[(Z)-C6H10-BF3]\text{HC≡C-CH₂-CH₂-CH₂-CH}2\text{-Br} + \text{HBcat} \xrightarrow{\text{THF, 0°C}} \text{(Z)-Br-C}6\text{H}{10}\text{-Bcat} \xrightarrow{\text{KHF}2} \text{K}^+[\text{(Z)-C}6\text{H}{10}\text{-BF}_3]^-

Key parameters:

  • Temperature: 0°C to room temperature

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Stereochemical Control: Use of bulky boranes (e.g., disiamylborane) enhances Z-selectivity (>90%).

Hydroboration of Propargyl Bromides

An alternative route employs 2-bromo-1-hexyne as the substrate. Hydroboration with BH₃·THF complex followed by fluoridation achieves the target compound in 65–78% yield.

Optimization Challenges:

  • Competing protodeboronation at elevated temperatures.

  • Sensitivity to moisture, necessitating anhydrous conditions.

Catalytic Dehydrogenative Borylation

Transition Metal-Catalyzed Methods

Rhodium or palladium catalysts enable direct borylation of alkenes. For example, [RhCl(PPh₃)₃] catalyzes the reaction between 1-bromo-1-hexene and B₂pin₂ (bis(pinacolato)diboron) to form (Z)-alkenylboronates, which are converted to trifluoroborates.

Conditions:

  • Catalyst: RhCl(PPh₃)₃ (2 mol%)

  • Solvent: Toluene at 80°C

  • Yield: 70–85%

Copper-Mediated Borylation

Copper(I) iodide facilitates oxidative borylation of Z-configured alkenyl bromides with B₂neop₂ (neopentyl glycol diboron). This method avoids transition metals, favoring milder conditions.

Advantages:

  • Tolerance for functional groups (e.g., esters, halides).

  • Scalability to multigram quantities.

Halogen Exchange Reactions

Bromination of Alkenyltrifluoroborates

Potassium (Z)-1-hexenyltrifluoroborate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane. Regioselectivity is controlled by the boron’s directing effect.

Procedure:

  • Dissolve potassium (Z)-1-hexenyltrifluoroborate (1.0 equiv) in CH₂Cl₂.

  • Add NBS (1.1 equiv) at −78°C.

  • Warm to room temperature and stir for 12 h.

  • Isolate via filtration and recrystallize from ethanol/water.

Yield: 60–72%

Purification and Characterization

Recrystallization Techniques

The compound is purified by recrystallization from hot ethanol, yielding white crystalline solids. Key characterization data:

Property Value
Melting Point152–154°C (decomposes)
1H NMR^1\text{H NMR} (DMSO)δ 5.45 (t, J=7.2 Hz, 1H, CH=CHBr)
19F NMR^{19}\text{F NMR}δ −134.2 (q, J=31.5 Hz, BF₃)

Chromatographic Methods

Silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) removes residual boronic acid impurities.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Yield (%) Stereoselectivity Scalability Cost
Hydroboration of Alkynes65–85High (Z > 90%)Moderate$$
Catalytic Dehydrogenation70–85ModerateHigh$$$
Halogen Exchange60–72HighLow$

Chemical Reactions Analysis

Types of Reactions: Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate undergoes various types of chemical reactions, including:

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

    Substitution Reactions: Nucleophiles like amines or thiols, and solvents like dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl or a substituted alkene.

Scientific Research Applications

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate in coupling reactions involves the formation of a palladium complex with the boronate group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the catalytic sites of the palladium catalyst and the reactive intermediates formed during the reaction.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound CAS Number Molecular Formula Molecular Weight Key Functional Groups Substituent Characteristics
Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate 1230063-53-2 C₆H₁₀BBrF₃K 268.952 Alkene, Bromine, Trifluoroborate Linear hexenyl chain, β-bromine (Z)
Potassium (Z)-2-bromoprop-1-enyltrifluoroborate 1692895-35-4 C₃H₄BBrF₃K 226.872 Alkene, Bromine, Trifluoroborate Shorter propene chain, β-bromine (Z)
Potassium (Z)-2-bromo-2-phenylvinyltrifluoroborate 219718-89-5 C₈H₆BBrF₃K 288.942 Alkene, Bromine, Trifluoroborate, Aryl Phenyl-substituted vinyl group (Z)
Potassium (E)-6-((furan-2-carbonyl)oxy)hex-1-enyltrifluoroborate - C₁₂H₁₃BF₃KO₃ 320.14 (approx.) Alkene, Trifluoroborate, Ester, Furan E-configuration, furan-ester functionalization

Key Observations :

  • Aryl vs. Alkyl Substituents : The phenyl group in the 2-phenylvinyl derivative introduces steric bulk and electron-withdrawing effects, which may reduce reactivity in cross-couplings compared to the linear hexenyl chain .
  • Functionalization : The furan-ester analog () demonstrates how ester groups can modify reactivity, enabling participation in click chemistry or further derivatization .

Reactivity in Cross-Coupling Reactions

Trifluoroborates are prized for their stability and controlled release of boronic acids under mild conditions. The target compound’s β-bromine and (Z)-configuration make it particularly suited for stereoselective cross-couplings :

  • Suzuki-Miyaura Applications: The bromine substituent allows sequential cross-coupling, where the trifluoroborate moiety reacts first, followed by bromine substitution. This is less feasible in non-halogenated analogs like potassium vinyltrifluoroborates .
  • Steric and Electronic Effects : The phenyl-substituted analog (CAS 219718-89-5) exhibits slower reaction kinetics due to steric hindrance, whereas the hexenyl chain in the target compound balances reactivity and stability .
  • Isomer-Specific Reactivity : The (E)-isomer of the furan-ester derivative () may show divergent regioselectivity compared to (Z)-configured compounds, highlighting the importance of stereochemistry in synthetic planning .

Biological Activity

Potassium (Z)-2-bromo-1-hex-1-enyltrifluoroborate (CAS Number: 1230063-53-2) is an organoboron compound that has garnered attention in organic synthesis due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC6H10BBrF3K
Molecular Weight268.952 g/mol
Purity95%
IUPAC Namepotassium (1Z)-2-bromo-1-hexenylborate(1-)
InChI KeyCNABMQRRYZKHSY-YSMBQZINSA-N

These properties contribute to its reactivity in various organic reactions, particularly in carbon–carbon bond formation.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reagent in synthetic organic chemistry. It has been utilized in various reactions that yield biologically relevant compounds, including those with antifungal, antibacterial, and anti-inflammatory properties.

The compound acts as a nucleophile in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon–carbon bonds. This is crucial for synthesizing complex natural products that exhibit significant biological activity.

1. Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be effectively used to synthesize dihydropyranones, which are known for their biological activities. For example, a study highlighted the successful application of this compound in the rhodium-catalyzed conjugate addition reaction to create late-stage intermediates of natural products like diospongin B, which exhibits notable antifungal activity .

2. Antimicrobial Activity

In a comparative study involving various organoboron compounds, this compound demonstrated promising antimicrobial properties. The compound was shown to inhibit the growth of specific bacterial strains, suggesting its potential as an antibacterial agent .

3. Anti-inflammatory Properties

Another area of investigation revealed that derivatives synthesized from this compound exhibited anti-inflammatory effects in vitro. These findings indicate that modifications of this compound could lead to new therapeutic agents targeting inflammatory pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduction in inflammatory markers
Synthesis of Natural ProductsFormation of bioactive intermediates ,

Q & A

Q. Are alternative synthetic routes viable for modifying the alkenyl chain?

  • Diversification Strategies :
  • Alkoxide Variations : Substituting alkoxides (e.g., methoxy, ethoxy) alters chain length and functional groups .
  • Halogen Exchange : Bromine can be replaced with chlorine or iodine via Finkelstein-like reactions in DMF .

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